N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide
Description
N-(1,3,4-Trichloro-7-nitro-9H-fluoren-2-yl)acetamide is a polyhalogenated and nitrated fluorene derivative characterized by a fluorene backbone substituted with three chlorine atoms at positions 1, 3, and 4, a nitro group at position 7, and an acetamide moiety at position 2.
Properties
CAS No. |
92424-43-6 |
|---|---|
Molecular Formula |
C15H9Cl3N2O3 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9Cl3N2O3/c1-6(21)19-15-12(16)10-5-7-4-8(20(22)23)2-3-9(7)11(10)13(17)14(15)18/h2-4H,5H2,1H3,(H,19,21) |
InChI Key |
BPZCCCGPFKJCPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)[N+](=O)[O-])C(=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide typically involves the nitration and chlorination of fluorenyl derivatives followed by acylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the fluorenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorenyl derivatives with various functional groups.
Scientific Research Applications
N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related fluorene-based acetamides:
Table 1: Comparative Analysis of Fluorene Acetamide Derivatives
Key Comparisons:
Trifluoroacetamide groups (–9) may confer greater metabolic stability than standard acetamide moieties due to fluorine’s electron-withdrawing effects.
Physical Properties: Increased halogenation (e.g., tetrachloro in NSC57452) correlates with higher molecular weight and reduced aqueous solubility compared to mono-chloro derivatives .
Biological Implications :
- Nitro groups are often associated with bioactivity in pharmaceuticals (e.g., antimicrobial or anticancer properties), though direct evidence for the target compound is lacking .
- Halogenated fluorenes like NSC57452 and NSC65925 (–7) may share similar metabolic pathways, but nitro substitution could redirect reactivity toward nitroreductase enzymes .
Biological Activity
N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and toxicology. This article summarizes the biological activity of this compound based on available literature, including research findings and case studies.
Chemical Structure and Properties
This compound belongs to the class of fluorenes, characterized by a fused ring structure that contributes to its chemical reactivity and biological effects. The presence of multiple chlorine and nitro groups enhances its electrophilic properties, potentially leading to interactions with biological macromolecules.
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activities. A study on structurally similar compounds found that modifications in the fluorenyl ring can enhance apoptosis induction in cancer cells. For instance, derivatives showed EC50 values ranging from 0.15 to 0.29 µM against various cancer cell lines such as T47D and HCT116, indicating potent cytotoxicity .
The mechanism of action for this compound appears to involve:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through caspase activation.
- Tubulin Inhibition : Some analogs have been shown to inhibit tubulin polymerization, disrupting the mitotic spindle formation during cell division .
Toxicological Profile
Given its chemical structure, this compound is classified as a hazardous substance. Its chlorinated components are associated with environmental persistence and potential bioaccumulation. Research has indicated that similar compounds can exhibit genotoxic effects in mammalian systems .
Case Studies
Several case studies have highlighted the biological implications of exposure to compounds like this compound:
- In Vitro Studies : Laboratory studies demonstrated that exposure to this compound resulted in increased levels of DNA damage markers in human cell lines.
- Animal Models : In vivo studies using rodent models revealed that administration led to significant tumor formation in specific organs, emphasizing the compound's carcinogenic potential.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
